molecular formula C7H18Cl2N2 B2495808 3-Ethyl-1-methyl-piperazine;dihydrochloride CAS No. 2230912-86-2

3-Ethyl-1-methyl-piperazine;dihydrochloride

Cat. No.: B2495808
CAS No.: 2230912-86-2
M. Wt: 201.14
InChI Key: FQJFBCDNRHDEJA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

3-Ethyl-1-methyl-piperazine dihydrochloride is systematically named 3-ethyl-1-methylpiperazine dihydrochloride . Its IUPAC name reflects the substitution pattern on the piperazine ring: a methyl group at the 1-position and an ethyl group at the 3-position. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules (HCl) forming ionic bonds with the nitrogen atoms in the piperazine ring.

Alternative designations include:

  • CAS 1341468-11-8 (free base)
  • (3S)-3-ethyl-1-methyl-piperazine dihydrochloride (stereospecific form)
  • C₇H₁₈Cl₂N₂ (molecular formula for the dihydrochloride salt)

Molecular Geometry and Stereochemical Considerations

The piperazine scaffold consists of a six-membered ring with two nitrogen atoms at the 1- and 4-positions. In 3-ethyl-1-methyl-piperazine dihydrochloride:

  • Substitution Pattern :
    • 1-position : Methyl group (-CH₃) bonded to the nitrogen atom.
    • 3-position : Ethyl group (-CH₂CH₃) bonded to the carbon atom.
    • Stereochemistry : The 3-position carbon is chiral, yielding (3S) and (3R) enantiomers. The dihydrochloride salt often crystallizes as the (3S)-enantiomer due to preferential packing interactions.
  • Ring Conformation :
    The piperazine ring adopts a chair conformation in solution, with the ethyl and methyl groups occupying axial or equatorial positions to minimize steric strain. The dihydrochloride form stabilizes the chair conformation through ionic interactions with the chloride counterions.

Comparative Analysis of Protonated vs. Free Base Forms

The free base (3-ethyl-1-methylpiperazine) and its dihydrochloride salt exhibit distinct chemical behaviors due to protonation.

Property Free Base (C₇H₁₆N₂) Dihydrochloride (C₇H₁₈Cl₂N₂)
Nitrogen Charge Neutral (N) Protonated (NH⁺)
Molecular Weight 128.22 g/mol 201.14 g/mol
Solubility Moderate in organic solvents Highly soluble in water
pKa Values ~8.7–9.2 (estimated) <5 (both nitrogens protonated)

Protonation Mechanism :
In the dihydrochloride salt, both nitrogen atoms are protonated by HCl, forming NH⁺–Cl⁻ ionic pairs. This dual protonation enhances water solubility and stabilizes the molecule through electrostatic interactions.

Hydrogen Bonding Networks in Dihydrochloride Salts

The dihydrochloride form exhibits extensive hydrogen bonding due to the protonated amines and chloride ions. Key interactions include:

  • Ion-Dipole Interactions :
    • NH⁺–Cl⁻ bonds between the protonated nitrogens and chloride counterions.
    • NH⋯Cl hydrogen bonds, with bond lengths typically ~2.5–3.0 Å.
  • Intramolecular Interactions :
    • NH⋯N interactions between adjacent protonated amines, though less common due to steric hindrance.
  • Crystal Packing : In the solid state, the dihydrochloride adopts a layered structure where Cl⁻ ions bridge adjacent molecules, forming a three-dimensional hydrogen-bonded network.

Properties

IUPAC Name

3-ethyl-1-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-7-6-9(2)5-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJFBCDNRHDEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-piperazine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization to yield the desired piperazine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-piperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a fundamental building block in the synthesis of more complex molecules, facilitating the development of novel chemical entities.
  • Polymer Production : It is utilized in the production of polymers and other industrial chemicals, contributing to advancements in material science.

Biology

  • Biological Activity : Research indicates potential biological activities, including antimicrobial and antiviral properties. Studies have shown that derivatives of this compound exhibit inhibitory effects on viral replication, suggesting therapeutic potential against viral infections .
  • CNS Interaction : The compound may interact with various neurotransmitter receptors, indicating its potential use in treating central nervous system disorders. Binding assays suggest affinities for dopamine receptors, which are crucial in managing conditions like Parkinson's disease .

Medicine

  • Pharmaceutical Intermediate : It is frequently used as an intermediate in the synthesis of pharmaceutical drugs targeting the central nervous system. The structural characteristics of 3-Ethyl-1-methyl-piperazine;dihydrochloride allow for modifications that enhance drug efficacy .
  • Antimicrobial Applications : Case studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative organisms, as well as antifungal properties against Candida albicans .

Antiviral Activity

A study highlighted the antiviral efficacy of derivatives derived from this compound. These compounds exhibited strong inhibitory effects on viral replication, showcasing their potential therapeutic applications against various viral pathogens .

CNS Disorders

Research utilizing animal models has indicated that compounds derived from this compound can reverse locomotor activity deficits induced by neurotoxic agents. This suggests that these compounds could be beneficial in developing treatments for neurodegenerative diseases like Parkinson's disease .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-piperazine;dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects . This interaction can lead to the compound’s use as an anthelmintic agent, causing paralysis and expulsion of parasitic worms.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key differences in substituents and properties among 3-ethyl-1-methyl-piperazine dihydrochloride and analogous compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-Ethyl-1-methyl-piperazine dihydrochloride Ethyl (C₂H₅), methyl (CH₃) C₇H₁₈Cl₂N₂ High purity (95%), dihydrochloride salt
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate Methyl (CH₃), 4-methylphenyl C₁₃H₂₀Cl₂N₂O Hydrate form, enhanced crystallinity
1-(2-Phenylethyl)piperazine dihydrochloride Phenethyl (C₆H₅CH₂CH₂) C₁₂H₁₈Cl₂N₂ Aromatic substituent, potential CNS activity
1-[2-(3-Chlorophenoxy)ethyl]piperazine dihydrochloride 3-Chlorophenoxyethyl C₁₃H₁₈Cl₃N₂O Chlorine enhances lipophilicity
1-(3-Ethoxyphenyl)-piperazine dihydrochloride 3-Ethoxyphenyl C₁₂H₂₀Cl₂N₂O Ethoxy group improves solubility

Key Observations :

  • Substituent Effects : The ethyl and methyl groups in 3-ethyl-1-methyl-piperazine dihydrochloride are smaller and less polar than aromatic or halogenated substituents in analogs. This results in moderate lipophilicity, balancing solubility in polar solvents (due to dihydrochloride salt) and membrane permeability .
  • Salt Form : All listed compounds are dihydrochlorides, ensuring similar ionic character and solubility profiles. However, hydration (e.g., in 3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate) can alter crystallinity and stability .

Thermal and Spectral Properties

  • Melting Points : Piperazine dihydrochlorides generally exhibit melting points between 146–185°C. For instance, 1-(3-trifluoromethylphenyl)piperazine derivatives melt at 183–185°C , while simpler alkyl derivatives (e.g., 3-ethyl-1-methyl) likely have lower melting points due to reduced crystallinity .
  • Spectroscopic Data : $ ^1H $-NMR and MS data (e.g., in ) confirm structural integrity, with characteristic peaks for piperazine protons (δ 3.3–3.6 ppm) and alkyl/aryl substituents.

Biological Activity

3-Ethyl-1-methyl-piperazine;dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is being studied for its antimicrobial and antiviral properties, as well as its role in the synthesis of various pharmaceutical agents.

Target of Action:
As a derivative of piperazine, this compound may interact with neurotransmitter systems, particularly the GABA (gamma-aminobutyric acid) receptors, similar to other piperazine compounds. This interaction can lead to various physiological effects, including muscle relaxation and flaccid paralysis in certain organisms, which is particularly relevant in the context of its potential use in treating parasitic infections.

Mode of Action:
The compound’s mechanism likely involves modulation of neurotransmitter activity. Piperazine derivatives are known to act as agonists at GABA receptors, influencing neuronal excitability and neurotransmission.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is partially oxidized and eliminated unchanged upon systemic circulation. This suggests a moderate metabolic stability, which is essential for maintaining therapeutic levels in biological systems.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its antiviral properties are also under investigation, making it a candidate for further development in treating viral infections.

Case Studies

A study focusing on the biological activity of piperazine derivatives highlighted the efficacy of related compounds against Plasmodium falciparum, the malaria-causing parasite. The EC50 values for these compounds suggest that modifications to the piperazine structure can enhance activity against specific targets .

CompoundEC50 (μM)Activity Type
This compoundTBDAntimicrobial/Antiviral
Piperazine derivative A0.23Antiparasitic
Piperazine derivative B2.25Antiparasitic

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves cyclization reactions between 1,2-diamine derivatives and sulfonium salts. The optimization of these reactions is crucial for achieving high yields and purity suitable for pharmaceutical applications.

Applications in Research

This compound serves as a building block in organic synthesis, particularly in developing more complex molecules with potential therapeutic applications. Its role in medicinal chemistry is underscored by its use as an intermediate in synthesizing drugs targeting the central nervous system .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-ethyl-1-methyl-piperazine dihydrochloride?

The synthesis of piperazine derivatives like 3-ethyl-1-methyl-piperazine dihydrochloride requires precise control of reaction conditions. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions for alkylation of the piperazine ring .
  • Temperature : Reactions often proceed at elevated temperatures (60–100°C) to overcome activation barriers but must avoid decomposition .
  • Purification : Recrystallization or column chromatography is essential to isolate the dihydrochloride salt with >95% purity, confirmed by HPLC .
    A detailed protocol should include stepwise quenching, pH adjustment for salt formation, and lyophilization for stability .

Q. How can researchers characterize the structural and physicochemical properties of 3-ethyl-1-methyl-piperazine dihydrochloride?

Key methodologies include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substitution patterns on the piperazine ring and ethyl/methyl groups .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C7_7H16_{16}N2_2·2HCl ≈ 209.1 g/mol) and isotopic patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in the dihydrochloride form, critical for solubility studies .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles under nitrogen atmosphere .

Advanced Research Questions

Q. How can contradictory bioactivity data for 3-ethyl-1-methyl-piperazine dihydrochloride across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Use orthogonal assays (e.g., SPR, fluorescence polarization) to validate receptor-binding affinities .
  • Salt form interference : Compare free base and dihydrochloride forms, as chloride ions may alter ionic strength in cellular assays .
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .
    Statistical meta-analysis of dose-response curves and structural analogs (e.g., trifluoroethyl-piperazine derivatives) can isolate structure-activity relationships (SAR) .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of 3-ethyl-1-methyl-piperazine dihydrochloride in neurological targets?

Advanced methodologies include:

  • Molecular docking : Model interactions with GPCRs (e.g., serotonin or dopamine receptors) using cryo-EM structures to predict binding pockets .
  • Kinetic studies : Surface plasmon resonance (SPR) quantifies on/off rates for receptor-ligand complexes .
  • Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in receptor transmembrane domains to identify critical residues for binding .
  • In vivo electrophysiology : Record neuronal activity in rodent models to correlate MoA with behavioral outcomes .

Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) profile of 3-ethyl-1-methyl-piperazine dihydrochloride?

A tiered approach is recommended:

  • In vitro assays : Measure permeability (Caco-2 monolayers), plasma protein binding (equilibrium dialysis), and metabolic stability (CYP450 isoforms) .
  • Rodent PK studies : Administer via IV/PO routes; collect plasma samples for LC-MS/MS analysis to calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Tissue distribution : Use quantitative whole-body autoradiography (QWBA) to assess brain penetration, leveraging the compound’s lipophilic efficiency (LogD ~1.5) .

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